molecular formula C16H16N6OS B2536968 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-27-0

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2536968
CAS No.: 893727-27-0
M. Wt: 340.41
InChI Key: FCXFYZDTMJIPDA-UHFFFAOYSA-N
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Description

This compound (CAS: 898271-44-8) belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a sulfanylacetohydrazide backbone substituted with a 4-methylphenyl group at position 4 and a pyridin-4-yl moiety at position 5 of the triazole ring . Its structure combines a triazole core with a hydrazide functional group, enabling diverse biological interactions. The compound is synthesized via multi-step reactions involving cyclization of thiosemicarbazides and subsequent substitution with pyridine derivatives, as seen in analogous syntheses .

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)22-15(12-6-8-18-9-7-12)20-21-16(22)24-10-14(23)19-17/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXFYZDTMJIPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves several key steps:

  • Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving appropriate precursors like hydrazine and an acylating agent.

  • Incorporation of the Pyridine Ring: : The pyridine ring is introduced via a nucleophilic aromatic substitution reaction.

  • Attachment of the Sulfanyl Group: : The sulfanyl group is added through a thiol-ene reaction, often under mild conditions to preserve the integrity of the triazole ring.

  • Final Hydrazide Formation: : The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact and production costs. Techniques such as continuous flow chemistry, catalytic processes, and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides and sulfones, which may exhibit different biological activities.

  • Reduction: : Reduction reactions can yield hydrazine derivatives with altered chemical properties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

  • Substitution: : Various reagents, depending on the desired substitution, including halides, acids, and bases.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, substituted triazole derivatives, and various hydrazine compounds

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has diverse applications in scientific research:

Chemistry

  • Catalysis: : Used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical transformations.

  • Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.

Biology

  • Antimicrobial Agents: : Exhibits potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.

Medicine

  • Anticancer Research: : Investigated for its potential anticancer properties, targeting specific molecular pathways involved in cell proliferation.

  • Drug Development: : A candidate for the development of new pharmaceuticals due to its unique structural features.

Industry

  • Materials Science: : Used in the development of advanced materials with specific properties, such as conductivity and corrosion resistance.

  • Agrochemicals: : Employed in the synthesis of agrochemicals with enhanced efficacy and environmental compatibility.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting catalytic activity.

  • Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.

  • DNA Interaction: : Binds to DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Key Findings Reference
Target Compound : 2-{[4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide 4-(4-Methylphenyl), 5-(Pyridin-4-yl), hydrazide Antimicrobial, potential anticancer activity (inferred from analogs) Structural flexibility allows for diverse derivatization.
N′-(4-(Dimethylamino)benzylidene)-2-((4-Phenyl-5-(2-(Phenylamino)ethyl)-4H-1,2,4-Triazol-3-yl)thio)acetohydrazide 4-Phenyl, 5-(2-(Phenylamino)ethyl), hydrazone Antimetastatic activity (IC50: ~5–10 μM in melanoma IGR39 cells) Inhibited cancer cell migration; high selectivity toward melanoma cells.
ZE-4b : N-[{(2-Phenyl)methylidene]-2-(4-Ethyl-5-(Pyridine-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl}acetohydrazide 4-Ethyl, 5-(Pyridine-2-yl), benzylidene hydrazone Not explicitly reported (structural analog) Fluorophenyl and pyridine substituents enhance lipophilicity.
6k : (E)-N′-(3,5-Dibromo-2-Hydroxybenzylidene)-2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)thio)acetohydrazide 3,5-Dibromo-2-hydroxybenzylidene, 4-Phenyl, 5-(Pyridin-4-yl) Anticancer (IC50: ~2–5 μM in breast cancer MDA-MB-231) Bromine substituents improved DNA intercalation and cytotoxicity.
5m : 4-(5-(Butylthio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine Butylthio, 4-Phenyl Moderate antifungal activity (MIC: 32–64 μg/mL against A. niger) Alkylthio groups enhance membrane permeability but reduce solubility.
KA3 : N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide 4-(Aryl carbamoyl)methyl, 5-(Pyridin-4-yl) Antimicrobial (MIC: 8–16 μg/mL against E. coli and S. aureus) Electron-withdrawing groups (e.g., -NO2, -Cl) at aryl positions boosted activity.

Key Insights

Substituent Impact on Activity: Electron-Withdrawing Groups: Compounds with -Br (6k) or -NO2 (KA3) substituents exhibit enhanced cytotoxicity or antimicrobial activity due to improved target binding . Hydrazone vs. Hydrazide: Hydrazone derivatives (e.g., compound 10 in ) show superior antimetastatic activity compared to hydrazides, likely due to Schiff base formation with cellular targets. Pyridine Position: Pyridin-4-yl derivatives (target compound, 6k) demonstrate better π-π stacking with biological receptors than pyridin-2-yl analogs (ZE-4b) .

Selectivity and Toxicity: Melanoma-specific activity is observed in compounds with 4-phenyl and hydrazone moieties (e.g., compound 10 ), whereas the target compound’s 4-methylphenyl group may reduce off-target effects . Alkylthio substituents (e.g., 5m ) improve lipophilicity but may increase hepatotoxicity risks.

Synthetic Feasibility :

  • The target compound’s synthesis pathway mirrors that of KA3 , involving cyclization and hydrazide formation. However, introducing 4-methylphenyl requires optimized coupling conditions to avoid byproducts.

Biological Activity

2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole derivative known for its diverse biological activities. The compound's structure features a triazole ring, which is recognized for its pharmacological significance, particularly in antimicrobial and antioxidant applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C24H23N5OS
  • Molecular Weight : 429.54 g/mol
  • CAS Number : 893727-27-0

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecalis64 µg/mL
Bacillus cereus32 µg/mL

The compound exhibited varying degrees of effectiveness against these strains, with the lowest MIC recorded against E. coli, indicating strong antibacterial potential.

Antioxidant Activity

The antioxidant properties of the compound have also been assessed using various assays. Notably, the DPPH and ABTS radical scavenging assays were employed to evaluate its capacity to neutralize free radicals.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µM)
DPPH25.6
ABTS18.3

These results suggest that the compound possesses significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. Molecular docking studies have indicated that this compound has a high binding affinity for bacterial enzyme targets, which may explain its potent antimicrobial effects.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in the MDPI journal investigated various triazole compounds for their antimicrobial properties. The findings indicated that derivatives similar to this compound showed promising results against resistant strains of bacteria .
  • Antioxidant Evaluation : Another study focused on the antioxidant capabilities of triazole derivatives derived from nalidixic acid. The results demonstrated that compounds with similar structures exhibited significant radical scavenging activity .

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